Ethyl 6-methoxy-2-naphthylglycolate
Description
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetate |
InChI |
InChI=1S/C15H16O4/c1-3-19-15(17)14(16)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14,16H,3H2,1-2H3 |
InChI Key |
QDSDTDHTTHTGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of ethyl 6-methoxy-2-naphthylglycolate with four related compounds:
Reactivity and Stability
- Ester vs. Alcohol/Carboxylic Acid: The glycolate ester group in the target compound offers greater hydrolytic stability compared to the alcohol group in 1-(6-methoxy-2-naphthyl)ethanol but is more reactive than the carboxylic acid in (6-methoxy-2-naphthyl)acetic acid .
Research Findings and Data Gaps
- Spectroscopic Identification : Ethyl 2-methoxybenzoate is characterized using IR, MS, and NMR , methods applicable to the target compound for structural confirmation.
- Regulatory Status : Ethyl 2-methoxybenzoate is compliant with JECFA/FCC standards , whereas naphthyl derivatives often require stricter safety evaluations due to toxicity concerns .
Preparation Methods
Reformatsky Reaction Method
The Reformatsky reaction is a metal-mediated process that forms β-hydroxy esters by coupling α-halocarbonyl compounds with aldehydes or ketones. For ethyl 6-methoxy-2-naphthylglycolate, this reaction involves:
-
Reactants : 6-methoxy-2-naphthaldehyde (aldehyde) and ethyl bromoacetate (α-halocarbonyl compound).
-
Catalyst : Samarium iodide (SmI₂) or zinc (Zn) in tetrahydrofuran (THF).
-
Conditions : Low temperatures (e.g., −78°C) to enhance stereoselectivity .
Mechanism :
-
Activation : SmI₂ reduces ethyl bromoacetate to generate a samarium enolate.
-
Nucleophilic Addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy ester intermediate.
-
Protonation : The intermediate is protonated to yield this compound.
Example Protocol :
| Component | Quantity/Condition |
|---|---|
| 6-Methoxy-2-naphthaldehyde | 1.0 eq |
| Ethyl bromoacetate | 1.1 eq |
| SmI₂ | 2.0 eq (catalyst) |
| Solvent | THF, −78°C |
| Reaction Time | 2–4 hours |
| Yield | 85–90% (literature data) |
Advantages :
-
High Yield : Achieves >85% yield under optimized conditions.
-
Stereoselectivity : SmI₂-mediated reactions show excellent diastereoselectivity (>95% de) .
-
Mild Conditions : Avoids harsh reagents or temperatures.
Nucleophilic Aromatic Substitution
For naphthalene derivatives, nucleophilic substitution can introduce functional groups at specific positions. However, the electron-rich nature of 6-methoxy-2-naphthaldehyde challenges direct substitution.
Alternative Approach :
-
Halogenation : Introduce a bromine atom at position 2 using electrophilic substitution.
-
Substitution : React with glycolate ester under basic conditions.
Example Protocol :
| Component | Quantity/Condition |
|---|---|
| 6-Methoxy-2-naphthaldehyde | 1.0 eq |
| Br₂ | 1.2 eq (in FeBr₃) |
| Ethyl glycolate | 1.5 eq |
| Base | K₂CO₃, DMF, 60°C |
| Reaction Time | 12 hours |
| Yield | 50–60% (estimated) |
Limitations :
-
Directing Effects : Methoxy group directs electrophiles to ortho/para positions, complicating bromination at position 2.
-
Low Yield : Poor regioselectivity reduces efficiency.
Oxidation and Esterification
This method involves converting a naphthylmethyl group to glycolic acid, followed by esterification.
Steps :
-
Oxidation : Convert 6-methoxy-2-naphthylmethyl group (if available) to carboxylic acid.
-
Reduction : Reduce carboxylic acid to hydroxymethyl group.
-
Esterification : React with ethanol in the presence of a coupling agent (e.g., DCC).
Example Protocol :
| Component | Quantity/Condition |
|---|---|
| 6-Methoxy-2-naphthylmethyl group | 1.0 eq |
| KMnO₄ | 2.0 eq (oxidizing agent) |
| DCC | 1.2 eq |
| EtOH | 5.0 eq |
| Yield | 40–50% (estimated) |
Challenges :
-
Synthetic Complexity : Requires multiple steps with moderate yields.
-
Functional Group Sensitivity : Oxidation risks over-oxidation or side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Reformatsky | 85–90 | −78°C, SmI₂/THF | High stereoselectivity, mild | Requires specialized catalysts |
| Nucleophilic Substitution | 50–60 | 60°C, Br₂/DMF | Direct functionalization | Poor regioselectivity |
| Oxidation/Esterification | 40–50 | Room temp, DCC/EtOH | Simple reagents | Multi-step, low yield |
Analytical Characterization
This compound is characterized by:
Applications
Q & A
Q. Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm ester carbonyl (~170 ppm in ¹³C NMR) and methoxy protons (δ ~3.9 ppm in ¹H NMR).
- IR : Ester C=O stretch at ~1720 cm⁻¹.
- Chromatography : HPLC (C18 column, acetonitrile/water 60:40) to assess purity (>98%).
- X-ray Crystallography : For absolute configuration (if crystalline), use SHELXL for refinement .
Critical Note : Impurities like demethylated byproducts (e.g., 6-hydroxy derivatives) require targeted LC-MS screening .
Advanced: What strategies are effective for probing the reaction mechanisms of this compound in catalytic processes?
Q. Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O in the ester group to track hydrolysis pathways via GC-MS.
- Kinetic Studies : Monitor reaction rates under varying pH/temperature to deduce rate-limiting steps.
- Computational Modeling : DFT calculations (Gaussian 16) to map transition states and energetics. For example, analyze steric effects from the naphthyl group on reactivity .
Advanced: How can researchers investigate the biological interactions of this compound with enzyme targets?
Q. Methodological Answer :
- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (Kd) with enzymes like cyclooxygenases (COX).
- Docking Simulations : AutoDock Vina for predicting binding poses, validated by mutagenesis studies.
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS.
Caution : Structural analogs (e.g., naproxen derivatives) suggest potential COX-2 selectivity, but validate experimentally .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis/purification to avoid inhalation (analogous to hazards in and ).
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How can stability studies be designed to evaluate this compound under varying storage conditions?
Q. Methodological Answer :
- Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Analytical Monitoring : Track decomposition (e.g., hydrolysis to glycolic acid) via UPLC-PDA at 254 nm.
- Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C.
Q. Methodological Answer :
- HPLC-DAD : Use a C18 column (gradient: 50–90% acetonitrile in water) to separate impurities (e.g., unreacted acid, ethyl ether byproducts).
- LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 220.12 for demethylated species).
- Validation : Follow ICH Q2(R1) guidelines for LOD (0.05%) and LOQ (0.15%).
Note : Impurity profiles of related compounds () suggest monitoring for naphthol derivatives .
Advanced: How can computational tools elucidate the supramolecular interactions of this compound in crystal lattices?
Q. Methodological Answer :
- Crystal Packing Analysis : Use Mercury software to visualize π-π stacking between naphthyl groups.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) from X-ray data refined via SHELXL .
- Energy Frameworks : Compare lattice energies (CrystalExplorer) to predict polymorphism risks.
Q. Key Distinctions :
- Basic Questions : Focus on synthesis, characterization, safety, and routine analysis.
- Advanced Questions : Address mechanistic, computational, or stability challenges requiring specialized techniques.
Contradictions : Hazard classifications vary between analogs (e.g., vs. 7). Always verify compound-specific safety data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
